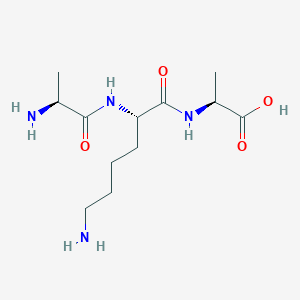
Ala-Lys-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Lys-Ala is a tripeptide composed of three amino acids: alanine, lysine, and alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Lys-Ala can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, lysine, is coupled to the growing chain using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the second alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated SPPS, which allows for the efficient and high-throughput synthesis of peptides. The use of automated synthesizers ensures consistency and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Lys-Ala can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized products include aldehydes and carboxylic acids.
Reduction: Reduced products include primary amines.
Substitution: Substituted products depend on the nucleophile used.
Applications De Recherche Scientifique
Ala-Lys-Ala has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Ala-Lys-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue, with its positively charged side chain, can form electrostatic interactions with negatively charged molecules. This interaction can influence various cellular pathways, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ala-Ala-Lys: Another tripeptide with a similar structure but different sequence.
Ala-Lys-Arg-Ala: A tetrapeptide with an additional arginine residue.
Uniqueness
Ala-Lys-Ala is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of lysine in the middle of the sequence allows for specific interactions that are not possible with other sequences.
Propriétés
Formule moléculaire |
C12H24N4O4 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 |
Clé InChI |
QUIGLPSHIFPEOV-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



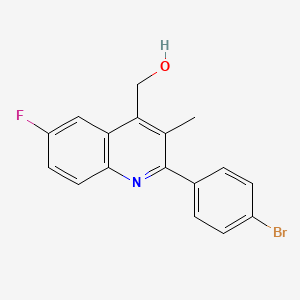
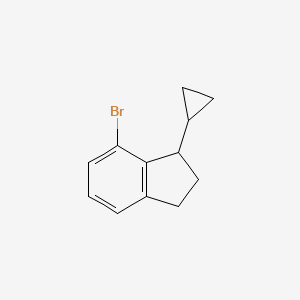

![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
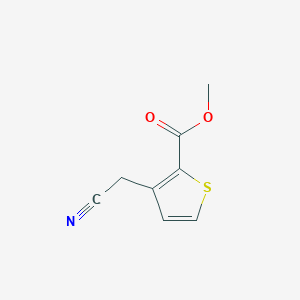
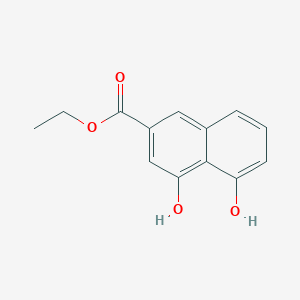
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
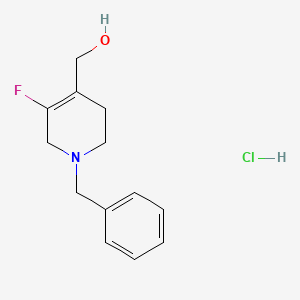
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
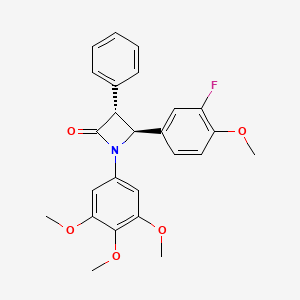
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
